molecular formula C15H19NO4 B139140 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate CAS No. 138163-07-2

1-Benzyl 4-methyl piperidine-1,4-dicarboxylate

Cat. No.: B139140
CAS No.: 138163-07-2
M. Wt: 277.31 g/mol
InChI Key: SLMXUTJFULFSMQ-UHFFFAOYSA-N
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Scientific Research Applications

1-Benzyl 4-methyl piperidine-1,4-dicarboxylate has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate was not found, compounds with similar structures have been classified as Acute Tox. 3 Oral and Eye Dam. 1 .

Future Directions

Piperidones, including 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, future research may focus on the synthesis of position isomeric piperidones and their derivatives, as well as their varied biological applications .

Preparation Methods

The synthesis of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate involves several steps. One common method includes the reaction of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid with thionyl chloride in methanol. The mixture is cooled to 0°C and then refluxed for 20 minutes . This reaction yields this compound as the primary product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl 4-methyl piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

1-Benzyl 4-methyl piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Conclusion

This compound is a versatile compound with significant applications in research, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biological mechanisms.

Properties

IUPAC Name

1-O-benzyl 4-O-methyl piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14(17)13-7-9-16(10-8-13)15(18)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMXUTJFULFSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363719
Record name 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138163-07-2
Record name 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzyl chloroformate (11.0 mL, 0.0768 mol) was added into a solution of methyl piperidine-4-carboxylate (10.0 g, 0.0698 mol) and 4-methylmorpholine (15.4 mL, 0.140 mol) in acetonitrile (20.0 mL). After 30 min, the mixture was diluted with NaHCO3 (7.5%), extracted with ethyl acetate (AcOEt) (3×30 mL). The combined organic layers were dried over Na2SO4, filtered, concentrated to afford 1-benzyl 4-methyl piperidine-1,4-dicarboxylate (12 gram) which was directly used in next step without further purification.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
10 g
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reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
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Quantity
20 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (48.5 g) in methanol (485 ml) was cooled to 0° C. and thionyl chloride (13.34 ml) was added dropwise. The mixture was then refluxed for 20 min (TLC control). When the reaction was complete, the methanol was distilled off, the residue was taken up in water (15 ml) and with ethyl acetate (2×150 ml). The combined organic phases were extracted with water and sat. sodium chloride solution and the extract was dried (Na2SO4) and concentrated in vacuo. Yield: 38 g (67%)
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
485 mL
Type
reactant
Reaction Step One
Quantity
13.34 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

SOCl2 (9.62 mL, 132 mmol, 2 eq.) was carefully added to cold MeOH (130 mL) at −30° C. followed by the addition of 1-benzyloxycarbonyl-piperidine-4-carboxylic acid (17.3 g, 66 mmol) in one portion. The mixture was stirred at room temperature for 3 h then was bubbled with N2 inside the hood and the resulting solution was concentrated by rotary evaporation. The residue was taken up into EtOAc (200 mL) and washed with saturated aqueous NaHCO3 (200 mL) and saturated brine (100 mL) and the organic extracts were dried over Na2SO4, filtered and concentrated by rotary evaporation to give 1-benzyloxycarbonyl-piperidine-4-carboxylic acid methyl ester as a colorless oil (15 g, 54 mmol, 82%). 1H NMR (300 MHz, CDCl3): δ 7.46 (m, 5H), 5.24 (s, 2H), 4.21 (m, 2H), 3.81 (s, 3H), 3.05 (t, 2H), 2.60 (m, 1H), 2.03 (m, 2H), 1.78 (m, 2H).
Name
Quantity
9.62 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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